
2-chloro-4-cyclopropyl-5-fluoroPyrimidine
Descripción general
Descripción
2-chloro-4-cyclopropyl-5-fluoroPyrimidine is a chemical compound with the molecular formula C7H6ClFN2 . It is used to prepare 2,4-disubstituted-5-fluoropyrimidine, which is a biologically active molecule seen in anticancer agents like 5-fluorouracil .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including this compound, has been discussed in several studies . One method involves the reaction of 5-fluorouracil (5-FU) and phosphorus oxychloride in the presence of N,N-dimethylaniline (DMA) as an acid acceptor . Another approach is the aminolysis of 2-alkoxy-, 2-alkylthio-, methyl(phenyl)sulfinyl-, or -sulfonylpyrimidines .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring with a chlorine atom at the 2nd position, a fluorine atom at the 5th position, and a cyclopropyl group at the 4th position .Chemical Reactions Analysis
2-Chloro-5-fluoropyrimidine can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3, via C-N bond forming reaction .Physical And Chemical Properties Analysis
The molecular weight of this compound is 172.59 g/mol. Other physical and chemical properties such as solubility, melting point, boiling point, etc., were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
2-Chloro-4-cyclopropyl-5-fluoropyrimidine is a biologically active molecular core found in various anticancer agents. In research aimed at discovering kinase inhibitors, novel compounds featuring this molecular core have been synthesized. These include 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides, achieved through regioselective substitution and preparation of amides. This synthesis is crucial in exploring potential kinase inhibitors for cancer treatment (Wada et al., 2012).
Enhancement of Antitumor Activity
The compound is used in enhancing the antitumor activity of fluoropyrimidines. Studies have shown that 5-chloro-2,4-dihydroxypyridine, a related compound, significantly inhibits 5-fluorouracil degradation, thereby enhancing its cytotoxicity. This indicates the potential of this compound in similar applications, contributing to more effective cancer treatments (Takechi et al., 2002).
Advancement in Oral Fluoropyrimidine Derivatives
This compound derivatives have been developed to increase the efficacy and reduce the toxicity of 5-fluorouracil when administered orally. These derivatives, including S-1, are designed to modulate 5-FU biochemically, showing efficacy in various malignancies and providing a more convenient and less toxic alternative to traditional chemotherapy (Saif et al., 2009).
Noninvasive Studies of Drug Mechanisms
Noninvasive studies of fluoropyrimidines, including derivatives of this compound, provide insights into the drug's mechanism of action in chemotherapy. These studies are crucial in understanding the pharmacodynamics and pharmacokinetics of these compounds, leading to optimized therapeutic strategies (Wolf et al., 2003).
Mecanismo De Acción
While the specific mechanism of action for 2-chloro-4-cyclopropyl-5-fluoroPyrimidine is not mentioned in the search results, fluoropyrimidines in general, such as 5-fluorouracil (5-FU), are known to inhibit thymidylate synthase, a key enzyme in DNA synthesis . This inhibition disrupts DNA replication and leads to cell death, making fluoropyrimidines effective as anticancer agents .
Safety and Hazards
2-Chloro-5-fluoropyrimidine is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed or inhaled . Proper safety measures should be taken while handling this chemical, including the use of personal protective equipment and ensuring adequate ventilation .
Propiedades
IUPAC Name |
2-chloro-4-cyclopropyl-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2/c8-7-10-3-5(9)6(11-7)4-1-2-4/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJYZAYUNDJTTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NC=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

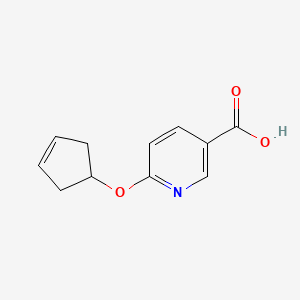
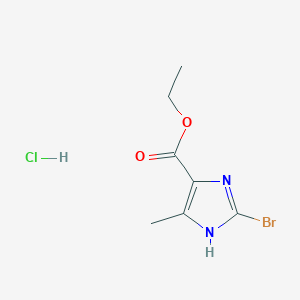
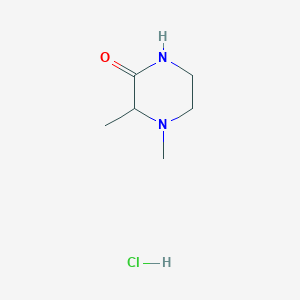
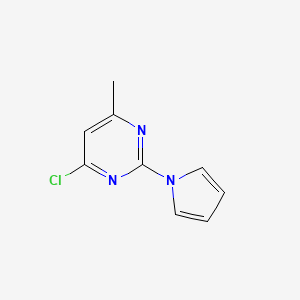
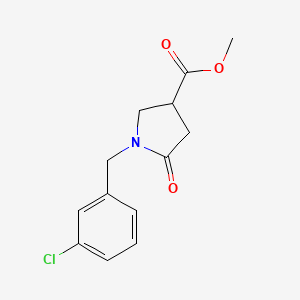

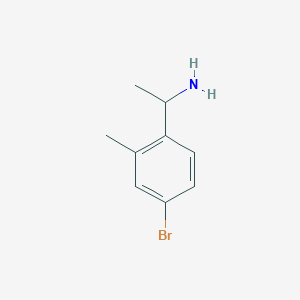
![Methyl 1-[2-(1H-Imidazol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B1405804.png)

![3-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B1405808.png)
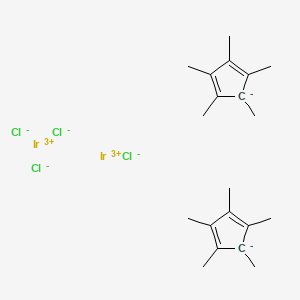
![N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N-methyl-N'-[1-phenyl-eth-(E)-ylidene]-hydrazine](/img/structure/B1405810.png)
![9-((3As,4s,6ar)-5-fluoro-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)-9h-purin-6-amine](/img/structure/B1405811.png)
